![molecular formula C13H13N3O2 B13883990 2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-(2-pyridin-2-ylethyl)aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, with an additional pyridine ring connected via an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-pyridin-2-ylethyl)aniline typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the pyridine ring. One common method involves the reaction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then further reacted with 2-bromoethylpyridine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 2-nitro-N-(2-pyridin-2-ylethyl)aniline may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-nitro-N-(2-pyridin-2-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Common reagents include iron, tin, or zinc with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized products such as nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-(2-pyridin-2-ylethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-nitro-N-(2-pyridin-2-ylethyl)aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-nitroaniline: Similar structure but lacks the pyridine ring.
3-nitroaniline: Another isomer with the nitro group in a different position.
4-nitroaniline: Similar to 2-nitroaniline but with the nitro group in the para position.
Uniqueness
2-nitro-N-(2-pyridin-2-ylethyl)aniline is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
2-nitro-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-7-2-1-6-12(13)15-10-8-11-5-3-4-9-14-11/h1-7,9,15H,8,10H2 |
InChI-Schlüssel |
GMEWMRJYARAKOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCCC2=CC=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


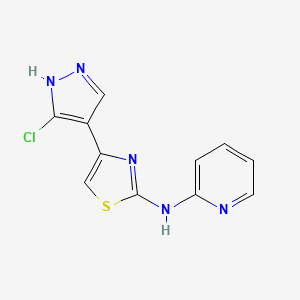


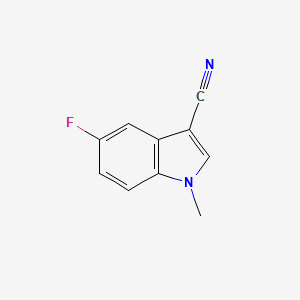
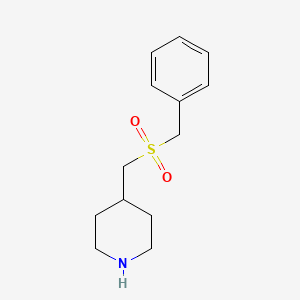
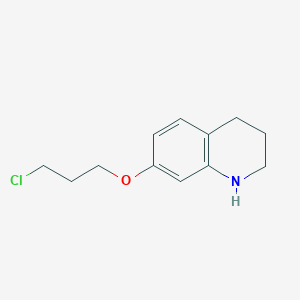
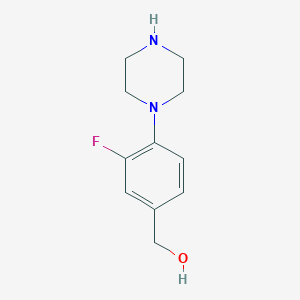
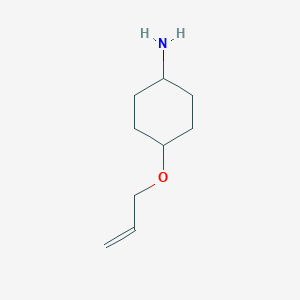
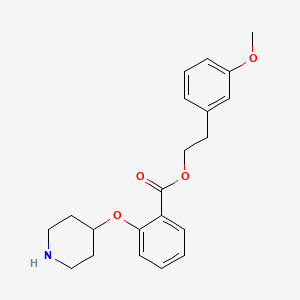
![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
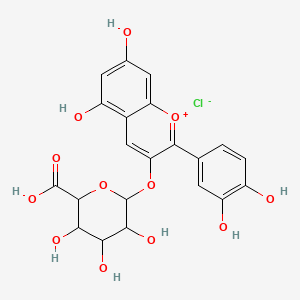


![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
